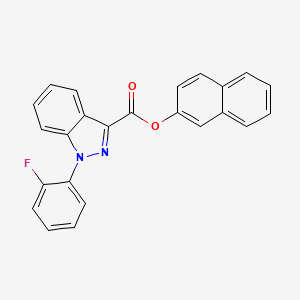

3-CAF

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2219324-25-9 |

|---|---|

Molecular Formula |

C24H15FN2O2 |

Molecular Weight |

382.4 g/mol |

IUPAC Name |

naphthalen-2-yl 1-(2-fluorophenyl)indazole-3-carboxylate |

InChI |

InChI=1S/C24H15FN2O2/c25-20-10-4-6-12-22(20)27-21-11-5-3-9-19(21)23(26-27)24(28)29-18-14-13-16-7-1-2-8-17(16)15-18/h1-15H |

InChI Key |

VBZWFDNXUJTAGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=NN(C4=CC=CC=C43)C5=CC=CC=C5F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Three Core Subtypes of Cancer-Associated Fibroblasts

For Researchers, Scientists, and Drug Development Professionals

Cancer-Associated Fibroblasts (CAFs) represent a heterogeneous and plastic population of stromal cells within the tumor microenvironment (TME) that play a critical role in cancer progression, metastasis, and response to therapy. Understanding the distinct functions of CAF subtypes is paramount for the development of targeted therapeutics. This guide provides an in-depth overview of the three most extensively characterized CAF subtypes: myofibroblastic CAFs (myCAFs), inflammatory CAFs (iCAFs), and antigen-presenting CAFs (apCAFs).

Core Subtypes of Cancer-Associated Fibroblasts

Recent advances in single-cell technologies have enabled the deconvolution of the complex CAF landscape, leading to the identification of functionally distinct subpopulations. The three primary subtypes—myCAFs, iCAFs, and apCAFs—are distinguished by their unique gene expression profiles, secretomes, and interactions with other components of the TME.

Myofibroblastic CAFs (myCAFs)

Characterized by their prominent contractile properties, myCAFs are instrumental in remodeling the extracellular matrix (ECM), which promotes tumor cell invasion and metastasis.[1] These cells are often found in close proximity to cancer cells.[2] The activation and function of myCAFs are predominantly driven by the Transforming Growth Factor-β (TGF-β) signaling pathway.[3][4]

Inflammatory CAFs (iCAFs)

iCAFs are defined by their robust secretome of inflammatory cytokines and chemokines, which play a crucial role in modulating the immune landscape of the tumor.[2] These secreted factors can recruit immunosuppressive cells and promote chronic inflammation, thereby fostering a pro-tumorigenic environment.[5] The differentiation and activation of iCAFs are largely regulated by the Interleukin-1 (IL-1) and subsequent JAK/STAT signaling pathways.[6][7]

Antigen-Presenting CAFs (apCAFs)

A more recently identified subtype, apCAFs, possess the unique ability to present antigens to T cells via MHC class II molecules.[8] Their role in the anti-tumor immune response is complex and appears to be context-dependent. The induction of the apCAF phenotype is stimulated by Interferon-gamma (IFN-γ) through the JAK/STAT signaling pathway.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the characterization and prevalence of the three core CAF subtypes.

Table 1: Key Markers for CAF Subtype Identification

| Subtype | Primary Markers | Other Associated Markers |

| myCAFs | α-SMA (ACTA2)[2] | FAP, PDGFRβ, Podoplanin (PDPN), Collagen I[2][10] |

| iCAFs | IL-6, CXCL12, CCL2[11] | PDGFRα, Ly6C[12] |

| apCAFs | MHC class II (e.g., HLA-DR), CD74[8] | CD45-, EpCAM-, CD31-, PDPN+[12] |

Table 2: Relative Abundance of CAF Subtypes in Different Cancers

| Cancer Type | myCAF Proportion | iCAF Proportion | apCAF Proportion | Reference |

| Pancreatic Cancer | Most abundant in late-stage | Most abundant in early-stage | Present | [13] |

| Breast Cancer | Present | Present | Present | [14] |

| Lung Cancer | Present | Present | Present | [15] |

Table 3: Secretome Profile of Inflammatory CAFs (iCAFs)

| Cytokine/Chemokine | Function in TME | Typical Concentration Range (in vitro) | Reference |

| IL-6 | Promotes tumor cell proliferation, inflammation, immunosuppression | 100-10,000 pg/mL | [11][16] |

| CXCL12 | Recruits immunosuppressive cells, promotes angiogenesis | 100-5,000 pg/mL | [11][17] |

| CCL2 | Recruits monocytes/macrophages | 50-2,000 pg/mL | [11] |

| LIF | Promotes iCAF phenotype (autocrine signaling) | Not widely reported | [3] |

Signaling Pathways

The functional identity of each CAF subtype is governed by distinct signaling pathways, which are initiated by specific cytokines present in the TME.

Myofibroblastic CAF (myCAF) Signaling

The differentiation and activation of myCAFs are primarily driven by TGF-β secreted by cancer cells. This signaling cascade proceeds through the canonical SMAD pathway, leading to the expression of myofibroblastic markers and ECM components.

Caption: TGF-β signaling pathway in myCAFs.

Inflammatory CAF (iCAF) Signaling

The iCAF phenotype is induced by pro-inflammatory cytokines such as IL-1. This leads to the activation of the JAK/STAT pathway, resulting in the transcription of numerous inflammatory mediators, including IL-6, which can act in an autocrine and paracrine manner.

Caption: IL-1/JAK/STAT signaling in iCAFs.

Antigen-Presenting CAF (apCAF) Signaling

IFN-γ, often secreted by activated T cells, is a key driver of the apCAF phenotype. Similar to iCAFs, this involves the JAK/STAT pathway, but in this context, it leads to the upregulation of MHC class II molecules, enabling antigen presentation.

Caption: IFN-γ/JAK/STAT signaling in apCAFs.

Experimental Protocols

Detailed methodologies are crucial for the accurate identification and characterization of CAF subtypes. Below are overviews of key experimental protocols.

Isolation of CAFs by Fluorescence-Activated Cell Sorting (FACS)

This protocol outlines a general strategy for isolating CAF subtypes from fresh tumor tissue. Specific antibody panels will need to be optimized based on the tumor type and the specific markers of interest.

Caption: FACS workflow for CAF subtype isolation.

Protocol Steps:

-

Tissue Dissociation: Mince fresh tumor tissue and digest with a cocktail of enzymes (e.g., collagenase, dispase, DNase) to obtain a single-cell suspension.

-

Antibody Staining: Incubate the single-cell suspension with a panel of fluorescently labeled antibodies targeting cell surface markers. A common initial step is to exclude hematopoietic (CD45+), epithelial (EpCAM+), and endothelial (CD31+) cells.

-

FACS Analysis and Sorting: Analyze the stained cells on a flow cytometer. Gate on the live, single, non-hematopoietic, non-epithelial, and non-endothelial cell population. Within this population, further gate to isolate CAF subtypes based on specific marker expression (e.g., PDPN+ for total CAFs, then further subdivided by MHC-II and Ly6C expression).[12][18]

-

Post-Sort Analysis: The purity of the sorted populations can be verified by re-analyzing a small aliquot of the sorted cells or by downstream applications such as qPCR for marker genes.

Single-Cell RNA Sequencing (scRNA-seq) Analysis

scRNA-seq provides a powerful tool for unbiasedly identifying and characterizing CAF heterogeneity.

Caption: scRNA-seq workflow for CAF analysis.

Protocol Steps:

-

Single-Cell Suspension Preparation: Prepare a high-quality single-cell suspension from either whole tumor tissue or FACS-sorted CAFs.

-

Library Preparation: Utilize a commercial platform (e.g., 10x Genomics Chromium) to capture single cells and prepare barcoded cDNA libraries.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencer.

-

Data Analysis:

-

Quality Control: Filter out low-quality cells and genes.

-

Clustering: Perform unsupervised clustering to group cells with similar transcriptomic profiles.

-

Annotation: Identify CAF clusters based on the expression of known fibroblast markers (e.g., COL1A1, DCN). Further annotate CAF sub-clusters as myCAFs, iCAFs, and apCAFs based on the expression of their respective marker genes.[19][20]

-

Downstream Analysis: Perform differential gene expression analysis, trajectory inference to understand CAF differentiation paths, and ligand-receptor analysis to map interactions with other TME cells.

-

Immunohistochemistry (IHC) / Immunofluorescence (IF) for CAF Subtype Visualization

IHC and IF are essential for visualizing the spatial distribution and co-localization of different CAF subtypes within the tumor tissue. Double or multiplex staining is particularly informative.

General Double Staining Protocol (Sequential):

-

Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections. Perform antigen retrieval using an appropriate buffer and heating method.

-

Blocking: Block endogenous peroxidase activity and non-specific antibody binding.

-

Primary Antibody 1: Incubate with the first primary antibody (e.g., rabbit anti-α-SMA).

-

Secondary Antibody 1 & Detection: Incubate with an HRP-conjugated anti-rabbit secondary antibody, followed by a brown chromogen (e.g., DAB).

-

Elution/Denaturation (Optional but recommended): Use a stripping buffer or heat-induced epitope retrieval to remove the first antibody complex.

-

Primary Antibody 2: Incubate with the second primary antibody from a different species (e.g., mouse anti-IL-6).

-

Secondary Antibody 2 & Detection: Incubate with an AP-conjugated anti-mouse secondary antibody, followed by a red chromogen (e.g., Fast Red).

-

Counterstain and Mounting: Counterstain with hematoxylin (B73222) and mount the coverslip.[21][22]

This guide provides a foundational understanding of the three core CAF subtypes. Further research into the plasticity and interplay between these subtypes will be crucial for developing effective CAF-targeted cancer therapies.

References

- 1. Protein expression patterns in cancer-associated fibroblasts and cells undergoing the epithelial-mesenchymal transition in ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytokine Interaction With Cancer-Associated Fibroblasts in Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IL-1-induced JAK/STAT signaling is antagonized by TGF-β to shape CAF heterogeneity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling pathways in cancer-associated fibroblasts and targeted therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of STAT-signaling pathway on cancer-associated fibroblasts in colorectal cancer and its role in immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the Biology of Cancer-Associated Fibroblasts in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Different Expression and Clinical Implications of Cancer-Associated Fibroblast (CAF) Markers in Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PPY‐Induced iCAFs Cultivate an Immunosuppressive Microenvironment in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of Functional Heterogeneity of Carcinoma-Associated Fibroblasts with Distinct IL-6 Mediated Therapy Resistance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Hidden forces: the impact of cancer-associated fibroblasts on non-small cell lung cancer development and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Distinct populations of inflammatory fibroblasts and myofibroblasts in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. IFNγ and TNFα drive an inflammatory secretion profile in cancer‐associated fibroblasts from human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Single‐cell RNA sequencing to explore cancer‐associated fibroblasts heterogeneity: “Single” vision for “heterogeneous” environment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. e-century.us [e-century.us]

- 21. Immunohistochemistry Double Staining Protocol - IHC WORLD [ihcworld.com]

- 22. Double staining immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 3-CAF Subtypes: A Technical Guide to Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression, metastasis, and response to therapy. A key cellular component of the TME is the cancer-associated fibroblast (CAF), a heterogeneous and plastic population of stromal cells. Once thought to be a uniform cell type, recent advances in single-cell analysis have unveiled a remarkable diversity within the CAF compartment, leading to the identification of distinct subtypes with often opposing functions. This guide provides an in-depth technical overview of the discovery and characterization of three prominent CAF subtypes: myofibroblastic CAFs (myCAFs), inflammatory CAFs (iCAFs), and antigen-presenting CAFs (apCAFs).

Quantitative Data Summary of 3-CAF Subtypes

The identification and distinction of CAF subtypes rely on the differential expression of specific marker genes and secreted proteins. The following tables summarize key quantitative data gathered from various studies, providing a comparative overview of myCAFs, iCAFs, and apCAFs.

Table 1: Key Marker Genes for this compound Subtype Identification

| Subtype | Marker Gene | Fold Change (vs. other CAFs) | p-value | Cancer Type(s) |

| myCAF | ACTA2 (α-SMA) | High | < 0.05 | Pancreatic, Breast, Colorectal, Lung |

| TAGLN | High | < 0.05 | Colorectal, Prostate | |

| MYH11 | High | < 0.05 | Pan-cancer | |

| COL1A1 | High | < 0.05 | Prostate | |

| iCAF | IL-6 | High | < 0.05 | Pancreatic, Ovarian |

| CXCL12 | High | < 0.05 | Prostate, Colorectal | |

| C3, C7, CFD | High | < 0.05 | Prostate | |

| IL-11, LIF | High | < 0.05 | Pancreatic | |

| apCAF | HLA-DRA | High | < 0.05 | Prostate, Pancreatic |

| HLA-DRB1 | High | < 0.05 | Prostate | |

| CD74 | High | < 0.05 | Pancreatic, Prostate | |

| CIITA | High | < 0.05 | Pancreatic |

Table 2: Secretome Profile of this compound Subtypes

| Subtype | Secreted Protein | Function |

| myCAF | TGF-β | Induces myofibroblastic differentiation, ECM remodeling |

| Collagen I, III | Extracellular matrix deposition | |

| Periostin (POSTN) | ECM organization, cell migration | |

| iCAF | IL-6, IL-8, IL-11 | Inflammation, chemoresistance, EMT |

| CXCL1, CXCL2 | Immune cell recruitment | |

| Leukemia Inhibitory Factor (LIF) | Stemness, inflammation | |

| apCAF | C1q | T-cell co-stimulation |

| CXCL9, CCL22 | T-cell trafficking and function |

Table 3: Proportional Abundance of this compound Subtypes in Different Cancers

| Cancer Type | myCAF Proportion | iCAF Proportion | apCAF Proportion |

| Pancreatic Ductal Adenocarcinoma | High | High | Present |

| Breast Cancer | Varies by subtype | Present | Present |

| Colorectal Cancer | High in CMS4 subtype | High in inflammatory subtypes | Present |

| Non-Small Cell Lung Cancer | Present | Present | Present |

Key Signaling Pathways in this compound Subtypes

The distinct phenotypes and functions of myCAFs, iCAFs, and apCAFs are governed by specific signaling pathways. Understanding these pathways is crucial for developing targeted therapies.

Myofibroblastic CAF (myCAF) Activation via TGF-β Signaling

Transforming growth factor-beta (TGF-β) is a potent inducer of the myCAF phenotype.[1][2][3][4] Tumor cells and other stromal cells secrete TGF-β, which binds to its receptor on fibroblasts, leading to the phosphorylation of SMAD proteins.[4] These activated SMADs then translocate to the nucleus and induce the transcription of myofibroblastic genes, including ACTA2 (α-SMA), and genes involved in extracellular matrix (ECM) deposition.[4]

Caption: TGF-β signaling pathway leading to myCAF differentiation.

Inflammatory CAF (iCAF) Activation via IL-6/JAK/STAT3 Signaling

The pro-inflammatory phenotype of iCAFs is often driven by interleukin-6 (IL-6) signaling.[5][6][7][8] IL-6, secreted by cancer cells or other immune cells, binds to its receptor on fibroblasts, activating the Janus kinase (JAK). JAK then phosphorylates the signal transducer and activator of transcription 3 (STAT3), which dimerizes and translocates to the nucleus to induce the expression of inflammatory genes.[7]

References

- 1. Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TGF-β signaling orchestrates cancer-associated fibroblasts in the tumor microenvironment of human hepatocellular carcinoma: unveiling insights and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. TGF-β Signaling Loop in Pancreatic Ductal Adenocarcinoma Activates Fibroblasts and Increases Tumor Cell Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAFs enhance paclitaxel resistance by inducing EMT through the IL-6/JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploiting the STAT3 Nexus in Cancer-Associated Fibroblasts to Improve Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IL-6 secreted by cancer-associated fibroblasts promotes epithelial-mesenchymal transition and metastasis of gastric cancer via JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Heterogeneous Landscape of Cancer-Associated Fibroblasts (CAFs) in the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer-Associated Fibroblasts (CAFs) are a critical and abundant component of the tumor microenvironment (TME) across most solid tumors.[1][2][3] Far from being a homogenous population, CAFs exhibit remarkable plasticity and can be categorized into distinct subpopulations with diverse, and sometimes opposing, functions in cancer progression, metastasis, immune modulation, and therapeutic resistance.[1][3][4][5][6] Understanding the heterogeneity of CAFs is paramount for developing effective targeted therapies that can reprogram the TME to inhibit tumor growth. This technical guide provides an in-depth overview of 3-CAF (a conceptual framework encompassing the major CAF subtypes) heterogeneity, focusing on key subtypes, their defining markers, functions, underlying signaling pathways, and the experimental protocols used for their characterization.

Core CAF Subpopulations and Their Characteristics

Recent advances in single-cell technologies have enabled the classification of CAFs into several main subtypes.[5][7] The most consistently identified populations include myofibroblastic CAFs (myCAFs), inflammatory CAFs (iCAFs), and antigen-presenting CAFs (apCAFs). Additionally, other distinct subtypes such as vascular CAFs (vCAFs), matrix CAFs (mCAFs), and developmental CAFs (dCAFs) have been described.[8] A recently identified subtype in breast cancer, SFRP4+ CAFs, has been shown to have tumor-suppressive functions.[9][10]

Table 1: Major Cancer-Associated Fibroblast (CAF) Subtypes and Their Characteristics

| CAF Subtype | Key Markers | Primary Functions | Key Signaling Pathways | Predominant Cancer Types |

| myCAFs | α-SMA, TAGLN, MYL9, TPM1, TPM2, MMP11, POSTN, HOPX[6] | Extracellular matrix (ECM) remodeling, tissue stiffening, creation of invasive tracks for tumor cells, promotion of tumor cell proliferation and invasion.[7][11] | TGF-β/SMAD2/3[11] | Pancreatic, Breast, Colorectal[6][11][12] |

| iCAFs | IL-6, IL-8, CXCL1, CXCL2, CCL2, CXCL12, Ly6c[6] | Promotion of inflammation, immune suppression, angiogenesis, and metastasis through secretion of inflammatory cytokines and chemokines.[6][13] | IL-1/JAK/STAT[13] | Pancreatic, Breast[6][13] |

| apCAFs | MHC Class II molecules, CD74, SAA3, SLPI[6][14] | Antigen presentation to CD4+ T cells, modulation of the anti-tumor immune response (can have both pro- and anti-tumoral effects).[6][14] | IFN-γ signaling | Pancreatic, Breast, Lung[6][14] |

| SFRP4+ CAFs | SFRP4 | Inhibition of breast cancer cell migration and epithelial-mesenchymal transition (EMT).[9][10] | WNT signaling pathway inhibition[9][10] | Breast Cancer[9][10] |

| vCAFs | Endothelial cell markers | Located in the perivascular niche, potential role in angiogenesis.[8] | - | Breast Cancer[8] |

| mCAFs | Matricellular proteins | ECM production and organization.[8] | - | Breast Cancer[8] |

| dCAFs | Stem cell genes (Scgr1, Sox9, Sox10) | Shared gene expression with tumor epithelium, developmental roles.[8] | - | Breast Cancer[8] |

Signaling Pathways in CAF Heterogeneity

The differentiation and function of CAF subtypes are governed by complex signaling networks within the TME. Key pathways include the Transforming Growth Factor-β (TGF-β) and Interleukin-1 (IL-1) signaling cascades, which have been shown to drive the differentiation of myCAFs and iCAFs, respectively.

TGF-β Signaling in myCAF Differentiation

Tumor-derived TGF-β is a primary driver of the myCAF phenotype.[15][16] Binding of TGF-β to its receptor on progenitor fibroblasts activates the SMAD2/3 signaling pathway, leading to the transcription of genes associated with ECM production and contractility, such as α-SMA.[11]

IL-1/JAK/STAT Signaling in iCAF Differentiation

In contrast to myCAFs, iCAFs are often induced by pro-inflammatory cytokines such as IL-1.[13] The binding of IL-1 to its receptor (IL-1R1) can activate the JAK/STAT signaling pathway, leading to the transcription of genes encoding inflammatory cytokines and chemokines, a hallmark of the iCAF secretome.[13]

Experimental Protocols for CAF Analysis

The characterization of CAF heterogeneity relies on a combination of advanced molecular and cellular biology techniques. Below are generalized protocols for the key experimental workflows.

Single-Cell RNA Sequencing (scRNA-seq) for CAF Subtype Discovery

scRNA-seq has been instrumental in revealing the transcriptional heterogeneity of CAFs.[9][12] The general workflow involves the isolation of single cells from tumor tissue, followed by library preparation and sequencing.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The heterogeneity of cancer‐associated fibroblast subpopulations: Their origins, biomarkers, and roles in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cancer-associated fibroblasts: heterogeneity and their role in the tumor immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Therapeutic implications of cancer-associated fibroblast heterogeneity: insights from single-cell and multi-omics analysis [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | The recent advances of cancer associated fibroblasts in cancer progression and therapy [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Cancer-Associated Fibroblasts: Understanding Their Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | scRNA-seq characterizing the heterogeneity of fibroblasts in breast cancer reveals a novel subtype SFRP4+ CAF that inhibits migration and predicts prognosis [frontiersin.org]

- 10. scRNA-seq characterizing the heterogeneity of fibroblasts in breast cancer reveals a novel subtype SFRP4+ CAF that inhibits migration and predicts prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oaepublish.com [oaepublish.com]

- 12. Single‐cell RNA sequencing reveals the heterogeneity of MYH11+ tumour‐associated fibroblasts between left‐sided and right‐sided colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of heterogeneous cancer-associated fibroblasts: the molecular pathology of activated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. oaepublish.com [oaepublish.com]

- 16. Signaling pathways in cancer‐associated fibroblasts: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Cancer-Associated Fibroblast Subtypes in Tumor Progression and Metastasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical roles played by distinct subtypes of Cancer-Associated Fibroblasts (CAFs) in the intricate processes of cancer progression and metastasis. As our understanding of the tumor microenvironment deepens, it has become evident that CAFs are not a homogenous population but rather a collection of diverse cell subtypes with often opposing functions. This document focuses on three prominent and well-researched CAF subtypes: myofibroblastic CAFs (myCAFs), inflammatory CAFs (iCAFs), and antigen-presenting CAFs (apCAFs). We delve into their defining characteristics, pro-tumoral functions, underlying signaling pathways, and the experimental methodologies used for their investigation. All quantitative data are presented in structured tables for comparative analysis, and key signaling and experimental workflows are visualized using diagrams.

Introduction to CAF Heterogeneity

Cancer-Associated Fibroblasts are a major component of the tumor stroma and play a pivotal role in tumorigenesis. Once considered a uniform cell type, recent advancements in single-cell technologies have unveiled a remarkable degree of heterogeneity within the CAF population. This diversity is critical, as different CAF subtypes can exert distinct and sometimes opposing effects on tumor growth, invasion, and response to therapy. Understanding the specific functions of these subtypes is paramount for the development of novel and effective anti-cancer strategies. This guide focuses on three key subtypes: myCAFs, which are primarily involved in matrix remodeling; iCAFs, which modulate the inflammatory landscape; and apCAFs, which have a unique role in interacting with the immune system.

Myofibroblastic CAFs (myCAFs): Architects of the Pro-Metastatic Niche

Myofibroblastic CAFs are one of the most extensively studied CAF subtypes and are characterized by the prominent expression of alpha-smooth muscle actin (α-SMA). They are key drivers of the desmoplastic reaction observed in many cancers, leading to increased tissue stiffness and extracellular matrix (ECM) remodeling, which collectively promote tumor invasion and metastasis.

Core Functions and Pro-Tumoral Activities

-

ECM Remodeling: myCAFs secrete and organize ECM components such as collagen and fibronectin, creating a dense and stiff matrix that enhances cancer cell invasion.

-

Signaling Hub: They are a rich source of growth factors and cytokines, including Transforming Growth Factor-beta (TGF-β), which is a potent inducer of the epithelial-to-mesenchymal transition (EMT) in cancer cells.

-

Metastatic Niche Formation: By remodeling the ECM and secreting pro-angiogenic factors, myCAFs contribute to the formation of a pre-metastatic niche in distant organs, preparing the ground for the arrival and colonization of circulating tumor cells.

Quantitative Impact on Cancer Progression

| Parameter | Cancer Type | Observation | Reference |

| Tumor Growth | Pancreatic Ductal Adenocarcinoma (PDAC) | Depletion of α-SMA+ myCAFs resulted in more aggressive tumors and reduced survival. | Özdemir et al., Cancer Cell, 2014 |

| Metastasis | Breast Cancer | High abundance of myCAFs correlates with increased lymph node metastasis. | Brechbuhl et al., Breast Cancer Res, 2020 |

| Tissue Stiffness | Colon Cancer | myCAF-mediated collagen deposition increases tissue stiffness, promoting cancer cell proliferation. | Calvo et al., Cancer Cell, 2013 |

Key Signaling Pathways

The activation and function of myCAFs are orchestrated by complex signaling networks. A central pathway is the TGF-β signaling cascade, which induces the myofibroblastic phenotype.

Experimental Protocols

Isolation and Culture of myCAFs from Human Tumors:

-

Tissue Digestion: Fresh tumor tissue is mechanically minced and digested enzymatically using a cocktail of collagenase, hyaluronidase, and dispase for 1-2 hours at 37°C.

-

Cell Filtration and Seeding: The resulting cell suspension is filtered through a 70 µm cell strainer to remove undigested tissue fragments. The filtrate is then centrifuged, and the cell pellet is resuspended in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and plated.

-

Fibroblast Selection: After 24-48 hours, non-adherent cells are removed by washing with PBS. The adherent cells, primarily fibroblasts, are cultured.

-

Characterization: The myCAF phenotype is confirmed by immunofluorescence or flow cytometry for α-SMA expression.

Inflammatory CAFs (iCAFs): Modulators of the Tumor Immune Microenvironment

Inflammatory CAFs represent another major CAF subtype that, in contrast to myCAFs, exhibits low α-SMA expression but secretes a plethora of pro-inflammatory cytokines and chemokines. They play a crucial role in orchestrating the immune landscape of the tumor microenvironment, often contributing to an immunosuppressive milieu that fosters tumor growth.

Core Functions and Pro-Tumoral Activities

-

Cytokine Secretion: iCAFs are potent producers of inflammatory mediators such as IL-6, IL-8, CXCL1, and CXCL2.

-

Immune Cell Recruitment: The chemokines secreted by iCAFs can attract various immune cells, including myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), which dampen anti-tumor immunity.

-

Chemoresistance: iCAF-derived IL-6 has been shown to promote chemoresistance in cancer cells through the activation of the STAT3 signaling pathway.

Quantitative Impact on Cancer Progression

| Parameter | Cancer Type | Observation | Reference |

| Tumor Growth | Pancreatic Ductal Adenocarcinoma (PDAC) | iCAFs promote tumor growth through IL-6/STAT3 signaling. | Öhlund et al., J Exp Med, 2017 |

| Immune Suppression | Breast Cancer | iCAFs recruit CCR2+ macrophages that suppress T-cell responses. | Costa et al., Cancer Cell, 2018 |

| Chemoresistance | Ovarian Cancer | iCAF-secreted factors confer resistance to platinum-based chemotherapy. | Wu et al., J Ovarian Res, 2021 |

Key Signaling Pathways

The differentiation and function of iCAFs are often driven by cytokine signaling, with the JAK/STAT pathway being a central player.

Experimental Protocols

Co-culture System to Study iCAF-mediated Chemoresistance:

-

Cell Seeding: iCAFs are seeded in the bottom chamber of a Transwell plate. Cancer cells are seeded in the upper chamber on a permeable membrane (0.4 µm pore size).

-

Co-culture: The cells are co-cultured for 48-72 hours, allowing for the exchange of soluble factors.

-

Chemotherapy Treatment: The co-cultured cancer cells are then treated with a chemotherapeutic agent (e.g., gemcitabine (B846) for pancreatic cancer) at various concentrations.

-

Viability Assay: Cancer cell viability is assessed using an MTT or similar assay to determine the impact of iCAF-secreted factors on chemoresistance.

-

Cytokine Analysis: The conditioned media from the co-culture can be analyzed by ELISA or cytokine array to identify the key secreted factors.

Antigen-Presenting CAFs (apCAFs): A Novel Player in Tumor Immunology

A more recently identified CAF subtype, antigen-presenting CAFs, has added another layer of complexity to our understanding of CAF function. These cells express MHC class II molecules and can present antigens to CD4+ T cells, suggesting a direct role in modulating the adaptive immune response within the tumor microenvironment.

Core Functions and Immunomodulatory Roles

-

Antigen Presentation: apCAFs can process and present tumor-derived antigens to CD4+ T cells.

-

T-cell Modulation: Depending on the context, apCAFs can either activate or suppress T-cell responses. Some studies suggest they promote a regulatory T-cell phenotype, contributing to immune tolerance.

-

Immune Checkpoint Expression: apCAFs can express immune checkpoint ligands such as PD-L1 and PD-L2, which can inhibit T-cell function.

Quantitative Impact on Immune Response

| Parameter | Cancer Type | Observation | Reference |

| T-cell Response | Pancreatic Ductal Adenocarcinoma (PDAC) | apCAFs can present antigens but fail to provide co-stimulatory signals, leading to T-cell anergy. | Elyada et al., Cancer Cell, 2019 |

| Immune Infiltration | Melanoma | Presence of apCAFs is associated with an altered T-cell infiltrate. | Huang et al., Cancer Discov, 2022 |

| Response to Immunotherapy | Various | The role of apCAFs in the response to immune checkpoint inhibitors is an active area of investigation. | --- |

Key Signaling Pathways and Interactions

The interaction between apCAFs and T-cells is a critical aspect of their function. This interaction is mediated by the T-cell receptor (TCR) and MHC class II molecules, as well as co-stimulatory and co-inhibitory molecules.

Experimental Protocols

In Vitro T-cell Activation Assay with apCAFs:

-

Isolation of Cells: apCAFs are isolated from tumors, often using fluorescence-activated cell sorting (FACS) based on markers like MHC class II (HLA-DR) and fibroblast markers (e.g., FAP, PDPN). CD4+ T cells are isolated from peripheral blood or tumor tissue.

-

Antigen Loading: apCAFs are pulsed with a specific tumor antigen or a cocktail of tumor lysates overnight.

-

Co-culture: Antigen-loaded apCAFs are co-cultured with fluorescently labeled (e.g., with CFSE) CD4+ T cells.

-

Proliferation and Cytokine Measurement: T-cell proliferation is measured by the dilution of the fluorescent dye using flow cytometry. The supernatant is collected to measure cytokine production (e.g., IFN-γ, IL-2) by ELISA.

-

Phenotypic Analysis: The expression of activation and exhaustion markers (e.g., CD69, PD-1) on T cells is analyzed by flow cytometry.

Conclusion and Future Directions

The recognition of distinct CAF subtypes with diverse and sometimes opposing functions has revolutionized our understanding of the tumor microenvironment. Myofibroblastic CAFs, inflammatory CAFs, and antigen-presenting CAFs each contribute uniquely to cancer progression and metastasis through their involvement in ECM remodeling, inflammation, and immune modulation, respectively. The continued elucidation of the specific roles and regulatory mechanisms of these and other CAF subtypes will be instrumental in the development of more precise and effective cancer therapies. Future research should focus on developing strategies to selectively target pro-tumoral CAF subtypes while potentially harnessing the anti-tumoral functions of others, paving the way for a new era of stroma-targeted cancer treatment.

An In-depth Technical Guide to Molecular Markers for Identifying Cancer-Associated Fibroblast (CAF) Populations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer-Associated Fibroblasts (CAFs) are a heterogeneous and abundant cell population within the tumor microenvironment (TME). Far from being passive bystanders, CAFs actively participate in tumor progression, metastasis, and response to therapy. Their functional diversity necessitates a precise classification of CAF subpopulations to develop targeted therapeutic strategies. While a universal classification system is still evolving, recent advances in single-cell technologies have enabled the identification of distinct CAF subtypes based on their molecular marker profiles. This guide focuses on three functionally distinct CAF populations: Myofibroblastic CAFs (myCAFs), Inflammatory CAFs (iCAFs), and a pro-tumorigenic subpopulation characterized by the expression of CD10 and GPR77.

Overview of Three Key CAF Populations

For the purpose of this guide, we will focus on three well-documented CAF populations with distinct marker profiles and functional roles:

-

Myofibroblastic CAFs (myCAFs): These are often considered the "classical" activated fibroblasts. Characterized by the high expression of alpha-smooth muscle actin (α-SMA), they are primarily involved in extracellular matrix (ECM) remodeling and creating a desmoplastic, pro-invasive environment.[1]

-

Inflammatory CAFs (iCAFs): This subpopulation is defined by its secretome, which is rich in inflammatory cytokines and chemokines, such as IL-6 and CXCL12. They play a crucial role in modulating the immune landscape of the TME, often promoting an immunosuppressive environment.

-

CD10+/GPR77+ CAFs: This subset has been identified as a unique CAF subpopulation that fosters a niche for cancer stem cells, promotes chemoresistance, and is associated with a poor prognosis in several cancers, including breast and lung cancer.[2][3]

Molecular Markers for CAF Population Identification

The identification and isolation of specific CAF subpopulations rely on a panel of molecular markers. The following tables summarize key markers for the three populations discussed.

Table 1: Key Molecular Markers for myCAF, iCAF, and CD10+/GPR77+ CAF Populations

| Marker | Full Name | Primary Function/Association | Predominantly Associated CAF Population |

| ACTA2 (α-SMA) | Alpha-Smooth Muscle Actin | Cytoskeletal protein involved in contractility and ECM remodeling.[1][4] | myCAFs |

| FAP | Fibroblast Activation Protein | Serine protease involved in ECM degradation and tumor invasion.[5][6] | myCAFs, iCAFs (often co-expressed) |

| PDPN | Podoplanin | Transmembrane glycoprotein (B1211001) implicated in cell migration and invasion.[7][8][9] | myCAFs (in some contexts) |

| S100A4 (FSP1) | S100 Calcium-Binding Protein A4 | Associated with fibroblast activation and metastatic potential.[10][11] | General CAF marker, often high in myCAFs |

| IL-6 | Interleukin-6 | Pro-inflammatory cytokine that promotes tumor growth and chemoresistance.[12][13][14] | iCAFs |

| CXCL12 (SDF-1) | C-X-C Motif Chemokine Ligand 12 | Chemokine that recruits immune cells and promotes tumor cell migration.[15] | iCAFs |

| CD10 (MME) | Neprilysin | Cell surface metalloprotease involved in peptide signaling.[3][16][17] | CD10+/GPR77+ CAFs |

| GPR77 | G-protein coupled receptor 77 | Receptor for C5a anaphylatoxin, implicated in inflammation and cancer.[3] | CD10+/GPR77+ CAFs |

Table 2: Quantitative Expression Data of Selected CAF Markers

| Cancer Type | Marker | Percentage of Positive CAFs (Approximate) | Reference |

| Gastric Cancer | CD10 | 15.2% - 18.1% | [3] |

| Gastric Cancer | FAP | 19.9% - 39.8% | [3] |

| Gastric Cancer | GPR77 | 8.8% - 12.3% | [3] |

| Luminal Breast Cancer | α-SMA (high expression) | 13% | [18] |

| Extrahepatic Cholangiocarcinoma | α-SMA | 78.5% | [16] |

| Extrahepatic Cholangiocarcinoma | FAP | 35.4% | [16] |

| Colorectal Carcinoma | CD10 | 80.1% (in carcinoma tissue) | [19] |

Note: The expression levels of these markers can vary significantly between different cancer types and even within the same tumor.

Key Signaling Pathways in CAF Function

The distinct functions of CAF subpopulations are driven by complex signaling networks. Understanding these pathways is critical for developing targeted therapies.

TGF-β Signaling Pathway

Transforming Growth factor-beta (TGF-β) is a master regulator of CAF activation, particularly for the myCAF phenotype.[7][12][20][21] It induces the expression of α-SMA and promotes the synthesis of ECM components, leading to tissue fibrosis and a pro-invasive TME.[7][20][21]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Frontiers | scRNA-seq characterizing the heterogeneity of fibroblasts in breast cancer reveals a novel subtype SFRP4+ CAF that inhibits migration and predicts prognosis [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Cancer-associated fibroblasts-derived CXCL12 enhances immune escape of bladder cancer through inhibiting P62-mediated autophagic degradation of PDL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling pathways in cancer-associated fibroblasts and targeted therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The molecular classification of cancer‐associated fibroblasts on a pan‐cancer single‐cell transcriptional atlas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Paracrine signaling in cancer-associated fibroblasts: central regulators of the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Association of α-SMA/FAP-positive cancer-associated fibroblasts with clinicopathological features and prognosis in extrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scRNA-seq characterizing the heterogeneity of fibroblasts in breast cancer reveals a novel subtype SFRP4+ CAF that inhibits migration and predicts prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. IL-6 secreted by cancer-associated fibroblasts promotes epithelial-mesenchymal transition and metastasis of gastric cancer via JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cancer-associated fibroblast-derived CXCL12 causes tumor progression in adenocarcinoma of the esophagogastric junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. CXCL12/CXCR4 pathway orchestrates CSC-like properties by CAF recruited tumor associated macrophage in OSCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cancer-associated fibroblasts expressing fibroblast activation protein and podoplanin in non-small cell lung cancer predict poor clinical outcome - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Activation of Three Distinct Cancer-Associated Fibroblast Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer-Associated Fibroblasts (CAFs) are a heterogeneous and dynamic population of stromal cells within the tumor microenvironment (TME) that play a pivotal role in cancer progression, metastasis, and therapeutic resistance.[1][2] Their remarkable plasticity and diverse origins contribute to the existence of distinct functional subtypes. This guide provides an in-depth exploration of a functionally defined three-subtype classification of CAFs, primarily characterized in non-small cell lung cancer (NSCLC), and delves into their origins, activation pathways, and the experimental methodologies used for their characterization.[1][3][4] Understanding the nuances of these subtypes is critical for the development of novel stromal-targeted therapies.

The Three Functional Subtypes of CAFs in Non-Small Cell Lung Cancer

Recent research has identified three functionally distinct subtypes of CAFs in NSCLC based on their capacity to protect cancer cells from targeted therapies.[3][5][6] This classification is primarily defined by the differential expression of Hepatocyte Growth Factor (HGF) and Fibroblast Growth Factor 7 (FGF7).[3][4]

| CAF Subtype | Functional Characteristic | Key Secreted Factors | Implication for Therapy |

| Subtype I | Robustly Protective | High HGF and FGF7 | Resistance to EGFR and ALK inhibitors; requires combined MET and FGFR blockade.[3][7] |

| Subtype II | Moderately Protective | High FGF7, Low HGF | Resistance to EGFR and ALK inhibitors; requires FGFR blockade.[3][7] |

| Subtype III | Minimally Protective | Low HGF and FGF7 | Sensitive to targeted therapies.[3][5] |

Origins of Cancer-Associated Fibroblasts

The heterogeneity of CAFs is, in part, a reflection of their diverse cellular origins.[2] While resident tissue fibroblasts are a primary source, other cell types can also give rise to CAFs through various transdifferentiation processes.

-

Resident Fibroblasts: Quiescent fibroblasts within the local tissue can be activated by signals from tumor cells to become CAFs.[2]

-

Mesenchymal Stem Cells (MSCs): Bone marrow-derived MSCs can be recruited to the tumor site and differentiate into CAFs.[2]

-

Epithelial-to-Mesenchymal Transition (EMT): Cancer cells themselves can undergo EMT to acquire a mesenchymal phenotype and contribute to the CAF population.

-

Endothelial-to-Mesenchymal Transition (EndMT): Endothelial cells lining blood vessels can also transdifferentiate into CAFs.

-

Other Sources: Pericytes, smooth muscle cells, and adipocytes have also been identified as potential precursors for CAFs.[2]

Figure 1. Diverse cellular origins of Cancer-Associated Fibroblasts (CAFs).

Activation Pathways of the Three CAF Subtypes

The functional distinctions between the three CAF subtypes in NSCLC are primarily governed by intrinsic Transforming Growth Factor-beta (TGF-β) signaling.[2][3][4] Lower intrinsic TGF-β signaling activity is associated with the protective subtypes (I and II) and correlates with higher expression of HGF and FGF7.[3]

The Role of TGF-β Signaling

TGF-β signaling plays a crucial role in fibroblast activation and the modulation of the tumor microenvironment.[8] The canonical TGF-β pathway involves the binding of TGF-β to its receptor complex, leading to the phosphorylation and activation of SMAD proteins, which then translocate to the nucleus to regulate gene expression.[3][8] In the context of the three CAF subtypes, it is hypothesized that lower intrinsic TGF-β signaling in Subtypes I and II leads to a de-repression of HGF and FGF7 gene expression.[3]

Figure 2. Differential TGF-β signaling in CAF subtypes regulates HGF/FGF7 expression.

Downstream Effects on Cancer Cells

The HGF and FGF7 secreted by Subtype I and II CAFs act on their respective receptors, c-Met and FGFR, on cancer cells.[3][7] This activation leads to the stimulation of downstream pro-survival and proliferative signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, thereby conferring resistance to targeted therapies like EGFR and ALK inhibitors.[6][9]

Figure 3. HGF/FGF7 signaling from CAFs to cancer cells, promoting therapy resistance.

Experimental Protocols

The identification and characterization of these three CAF subtypes rely on a series of specialized experimental procedures.

Isolation and Culture of Patient-Derived CAFs

Objective: To establish primary cultures of CAFs from fresh NSCLC patient tumor biopsies.

Methodology:

-

Tissue Acquisition: Obtain fresh tumor tissue from surgically resected NSCLC specimens.

-

Mechanical Dissociation: Mince the tissue into small fragments (1-2 mm³) using sterile scalpels.

-

Enzymatic Digestion: Incubate the minced tissue in a digestion solution containing collagenase and DNase at 37°C with gentle agitation.

-

Cell Filtration and Lysis: Pass the digested cell suspension through a cell strainer to remove undigested tissue. Lyse red blood cells using a suitable buffer.

-

Plating and Culture: Plate the single-cell suspension in appropriate culture flasks with fibroblast growth medium. CAFs will selectively adhere and proliferate.

-

Purification: After several passages, the culture will be enriched for fibroblasts. Purity can be assessed by flow cytometry or immunofluorescence for fibroblast-specific markers (e.g., FAP, α-SMA) and the absence of epithelial (e.g., EpCAM) and immune (e.g., CD45) markers.

Functional Co-culture Assays

Objective: To assess the protective effect of CAF subtypes on cancer cells treated with targeted therapies.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., EGFR-mutant NSCLC cell lines) in the bottom of a multi-well plate.

-

CAF Co-culture: In parallel, seed different patient-derived CAF isolates in transwell inserts with a porous membrane.

-

Treatment: Once the cells are attached, place the CAF-containing transwell inserts into the wells with the cancer cells. Treat the co-culture with a targeted therapy agent (e.g., an EGFR inhibitor) at a clinically relevant concentration.

-

Viability Assessment: After a defined incubation period (e.g., 72 hours), remove the transwell inserts and assess the viability of the cancer cells using a standard assay (e.g., MTT, CellTiter-Glo).

-

Data Analysis: Compare the viability of cancer cells co-cultured with different CAF isolates to that of cancer cells cultured alone. A higher viability in the presence of CAFs indicates a protective effect.

Quantification of Secreted Factors

Objective: To measure the levels of HGF and FGF7 in the conditioned media of CAF subtypes.

Methodology (ELISA):

-

Conditioned Media Collection: Culture the different CAF isolates to confluence, then replace the growth medium with serum-free medium for a defined period (e.g., 48 hours). Collect the conditioned medium and centrifuge to remove cellular debris.

-

ELISA Procedure: Use commercially available ELISA kits for human HGF and FGF7. Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, incubating with detection antibody and substrate, and reading the absorbance.

-

Data Analysis: Calculate the concentration of HGF and FGF7 in each sample based on the standard curve.

Assessment of TGF-β Signaling Activity

Objective: To determine the level of intrinsic TGF-β signaling in the CAF subtypes.

Methodology (Western Blot for pSMAD):

-

Protein Extraction: Lyse the CAF subtypes to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated SMAD2/3 (pSMAD2/3) and total SMAD2/3. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection. Quantify the band intensities and normalize the pSMAD levels to total SMAD and the loading control.

Broader Context: Other Key CAF Subtypes

While the three-subtype model in NSCLC provides a clear functional classification, it is important to recognize the broader heterogeneity of CAFs across different cancer types. Other well-characterized CAF subtypes include:

-

Myofibroblastic CAFs (myCAFs): Characterized by high expression of α-smooth muscle actin (α-SMA), these CAFs are involved in extracellular matrix remodeling and creating a dense, fibrotic stroma.[10] Their activation is strongly induced by TGF-β.[11]

-

Inflammatory CAFs (iCAFs): These CAFs secrete a variety of inflammatory cytokines and chemokines, such as IL-6 and CXCL12, and play a role in modulating the immune microenvironment.[10][11] Their activation is often driven by pro-inflammatory signals like IL-1.[11]

-

Antigen-Presenting CAFs (apCAFs): A more recently identified subtype that expresses MHC class II molecules and can present antigens to CD4+ T cells, thereby influencing the anti-tumor immune response.[10][11]

Conclusion

The classification of CAFs into distinct functional subtypes, such as the three subtypes identified in NSCLC, represents a significant advancement in our understanding of the tumor microenvironment. This detailed characterization provides a framework for developing more precise and effective cancer therapies that target the pro-tumorigenic functions of specific CAF populations. The experimental protocols outlined in this guide offer a foundation for researchers to further investigate the complex biology of CAFs and their interactions with cancer cells. By elucidating the specific activation pathways and functional roles of different CAF subtypes, the scientific community can move closer to personalized medicine strategies that account for the intricate cellular ecosystem of tumors.

References

- 1. researchgate.net [researchgate.net]

- 2. Cancer‐associated fibroblasts in nonsmall cell lung cancer: From molecular mechanisms to clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Fibroblast Growth Factor Receptor Signaling Pathway as a Mediator of Intrinsic Resistance to EGFR-specific Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of the c-Met pathway in lung cancer and the potential for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Myofibroblastic cancer-associated fibroblast subtype heterogeneity in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cancer-Associated Fibroblasts in Inflammation and Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

Differentiating the Drivers: A Technical Guide to the Signaling Pathways Defining CAF Subtypes

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer-Associated Fibroblasts (CAFs) are a cornerstone of the tumor microenvironment (TME), exhibiting remarkable heterogeneity that profoundly influences tumor progression, metastasis, and therapeutic response. Far from being a monolithic entity, the CAF population is comprised of distinct subtypes with specialized, and sometimes opposing, functions. Understanding the molecular signaling that governs the differentiation of these subtypes is paramount for the development of targeted therapies aimed at reprogramming the TME. This guide provides an in-depth examination of the core signaling pathways that differentiate three principal CAF archetypes: myofibroblastic CAFs (myCAFs), inflammatory CAFs (iCAFs), and antigen-presenting CAFs (apCAFs). We present the molecular cascades, quantitative cellular characteristics, and detailed experimental protocols to facilitate further research and drug development in this critical area.

Myofibroblastic CAFs (myCAFs): Architects of the Desmoplastic Stroma

MyCAFs are the primary contributors to the dense, fibrotic extracellular matrix (ECM) that characterizes many solid tumors.[1] Located immediately adjacent to neoplastic cells, they are defined by high expression of α-smooth muscle actin (α-SMA) and are instrumental in creating the physical scaffold that supports tumor growth and invasion.[2][3]

Core Signaling Pathway: Canonical TGF-β/SMAD

The differentiation and function of myCAFs are predominantly driven by the canonical Transforming Growth Factor-β (TGF-β) signaling pathway.[1][4] Tumor cells and other stromal components secrete TGF-β ligands, which initiate a signaling cascade that culminates in the transcriptional activation of a myofibroblastic program.

Pathway Mechanism:

-

Ligand Binding and Receptor Complex Formation: The pathway is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TGFBR2).[5]

-

Receptor Phosphorylation: This binding event recruits and activates the TGF-β type I receptor (TGFBR1), which is then phosphorylated by the type II receptor's kinase domain.[5][6]

-

SMAD Activation: The activated TGFBR1 phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[4][6]

-

Complex Formation and Nuclear Translocation: Phosphorylated SMAD2/3 forms a complex with the common mediator SMAD4.[5][7] This heteromeric complex then translocates into the nucleus.

-

Transcriptional Regulation: In the nucleus, the SMAD complex acts as a transcription factor, binding to the promoters of target genes to drive the expression of myofibroblast-associated proteins, including α-SMA (ACTA2), collagens, and other ECM components.[6][7] This process is often reinforced by an autocrine loop where activated CAFs secrete their own TGF-β.[4][7] Furthermore, non-SMAD pathways and adhesion-dependent signaling via Focal Adhesion Kinase (FAK) are also required for stable myofibroblast differentiation.[8]

Quantitative Data: myCAF Signature

The table below summarizes key genes and proteins that are significantly upregulated in myCAFs compared to other subtypes, primarily derived from single-cell RNA sequencing (scRNA-seq) data.

| Category | Marker | Gene Name | Description |

| Structural | α-SMA | ACTA2 | Hallmark marker of myofibroblasts, contractile protein.[2][9] |

| Transgelin | TAGLN | Actin-binding protein involved in cell motility.[9] | |

| ECM Components | Collagen XII | COL12A1 | Fibril-associated collagen.[2] |

| Thrombospondin 2 | THBS2 | Matricellular glycoprotein.[2] | |

| Signaling | IGFBP3 | IGFBP3 | Insulin-like growth factor-binding protein 3.[2] |

| Surface Marker | Thy1 (CD90) | THY1 | Cell surface glycoprotein.[2] |

Inflammatory CAFs (iCAFs): Modulators of the Immune Landscape

In contrast to myCAFs, iCAFs are characterized by low α-SMA expression and a potent secretome rich in inflammatory cytokines and chemokines.[3][10] They are often located more distantly from tumor cells and play a crucial role in shaping an immunosuppressive and pro-tumorigenic inflammatory niche.[1][3]

Core Signaling Pathway: IL-1/NF-κB and JAK/STAT Feedback Loop

The differentiation of iCAFs is initiated by pro-inflammatory cytokines, most notably Interleukin-1 (IL-1), secreted by tumor cells. This triggers a cascade that establishes a self-sustaining inflammatory state through an autocrine feedback loop involving the JAK/STAT pathway.

Pathway Mechanism:

-

IL-1R Activation and NF-κB Signaling: Tumor-derived IL-1 binds to its receptor (IL1R1) on fibroblasts.[11] This activates the NF-κB signaling pathway, a master regulator of inflammation.[1]

-

Cytokine Transcription: Activated NF-κB translocates to the nucleus and drives the transcription of a suite of inflammatory cytokines, including IL-6 and Leukemia Inhibitory Factor (LIF).[11][12]

-

Autocrine JAK/STAT Activation: Secreted LIF and IL-6 then bind to their respective receptors (e.g., gp130) on the same CAF in an autocrine fashion.[3][12]

-

STAT3 Phosphorylation: This receptor engagement activates associated Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription 3 (STAT3).[9][13]

-

Transcriptional Amplification: Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and further amplifies the expression of inflammatory genes, solidifying the iCAF phenotype.[12][13] This entire process is antagonized by TGF-β, which can downregulate IL1R1 expression, highlighting the plasticity between myCAF and iCAF states.[11]

Quantitative Data: iCAF Signature

iCAFs are defined by the high-level expression and secretion of various immunomodulatory factors.

| Category | Marker | Gene Name | Description |

| Cytokines | IL-6 | IL6 | Pleiotropic cytokine, key iCAF marker.[2][3] |

| LIF | LIF | IL-6 family cytokine, drives JAK/STAT feedback.[1][3] | |

| Chemokines | CXCL1 | CXCL1 | Recruits myeloid cells.[2] |

| CXCL12 | CXCL12 | Regulates immune cell trafficking.[6] | |

| CCL2 | CCL2 | Monocyte chemoattractant protein-1.[2] | |

| Surface Marker | PDGFRα | PDGFRA | Platelet-derived growth factor receptor alpha.[2] |

Antigen-Presenting CAFs (apCAFs): Atypical Immune Modulators

A more recently described subtype, apCAFs, challenges the traditional view of fibroblasts by expressing Major Histocompatibility Complex class II (MHC-II) molecules.[2] Lineage tracing studies suggest they can arise from mesothelial cells during pancreatic cancer progression.[14] They have the capacity to present antigens to CD4+ T cells, although their precise role—be it activating or tolerogenic—is an area of active investigation and may be context-dependent.[14][15][16]

Core Signaling Pathway: IL-1/TGF-β Differentiation and IFN-γ-Mediated Function

The generation and function of apCAFs appear to be a two-step process involving distinct signals for differentiation and for the induction of antigen-presenting machinery.

Pathway Mechanism:

-

Differentiation from Mesothelial Precursors: In pancreatic cancer, normal mesothelial cells can transition into apCAFs. This differentiation process is co-stimulated by both IL-1 and TGF-β signaling.[14] This highlights a unique signaling requirement compared to the mutually antagonistic roles of these cytokines in myCAF/iCAF polarization.

-

Induction of Antigen Presentation Machinery: The functional capacity for antigen presentation is not inherent but is induced by Interferon-gamma (IFN-γ) within the TME.[17] IFN-γ, typically secreted by activated T cells and NK cells, is the canonical inducer of MHC-II expression in non-professional antigen-presenting cells.

-

CIITA-Mediated MHC-II Expression: IFN-γ signaling activates the JAK/STAT pathway (primarily STAT1), which leads to the transcription of the master regulator of MHC-II genes, the Class II Transactivator (CIITA). CIITA, in turn, orchestrates the expression of HLA-DRA, CD74, and other genes necessary for antigen processing and presentation.[15]

Quantitative Data: apCAF Signature

apCAFs are uniquely defined by the expression of genes involved in antigen presentation.

| Category | Marker | Gene Name | Description |

| Antigen Presentation | MHC-II | HLA-DRA | Major Histocompatibility Complex, class II, DR alpha.[2][15] |

| CD74 | CD74 | MHC class II invariant chain.[2][14] | |

| Chemokines | CXCL9 | CXCL9 | T-cell chemoattractant.[16] |

| CCL22 | CCL22 | Treg chemoattractant.[16] |

Experimental Protocols

This section provides condensed methodologies for the isolation, characterization, and analysis of CAF subtypes.

Protocol: Isolation of CAFs from Fresh Tumor Tissue

This protocol is adapted from methods used for pancreatic and other solid tumors.[18][19][20]

Workflow Diagram

Methodology:

-

Tissue Processing: Mince fresh tumor tissue into small pieces (~1-2 mm³) in sterile PBS on ice.

-

Enzymatic Digestion: Transfer minced tissue to a digestion buffer containing collagenase (e.g., Liberase TH or a custom blend) and DNase I. Incubate at 37°C for 30-60 minutes with agitation.

-

Dissociation & Filtration: Neutralize the enzyme with media containing 10% FBS. Further dissociate by gentle pipetting. Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

-

Lysis & Staining: Perform red blood cell lysis using an ACK lysis buffer. Wash cells and stain with a cocktail of fluorescently conjugated antibodies for FACS. A typical panel includes lineage markers to exclude non-fibroblasts (CD45 for immune, EpCAM for epithelial, CD31 for endothelial) and positive markers for fibroblasts (e.g., Podoplanin (PDPN) or PDGFRα).[14][16][20]

-

FACS Sorting: Sort the lineage-negative (CD45-/EpCAM-/CD31-), fibroblast-positive (PDPN+) population for downstream applications.

Protocol: Flow Cytometry for CAF Subtype Identification

This protocol outlines a representative strategy for distinguishing the three CAF subtypes from a sorted pan-CAF population.

Methodology:

-

Preparation: Start with a single-cell suspension of isolated CAFs (as per Protocol 4.1).

-

Surface Staining: Incubate cells with antibodies against surface markers such as PDPN, MHC-II (I-A/I-E for mouse, HLA-DR for human), and a viability dye (e.g., Zombie NIR) for 20-30 minutes at 4°C.

-

Fixation & Permeabilization: Wash cells, then fix and permeabilize using a commercial kit (e.g., BD Cytofix/Cytoperm) according to the manufacturer's instructions.

-

Intracellular Staining: Incubate cells with antibodies against intracellular markers like α-SMA and IL-6 for 30-45 minutes at 4°C.

-

Acquisition & Analysis: Acquire data on a flow cytometer.

Protocol: Western Blot for Phosphorylated SMAD3 (p-SMAD3)

This protocol allows for the assessment of TGF-β pathway activation in myCAFs.[21][22]

Methodology:

-

Cell Treatment & Lysis: Culture fibroblasts and starve overnight in serum-free media. Stimulate with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the cleared lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample in Laemmli buffer. Separate proteins on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate overnight at 4°C with a primary antibody against p-SMAD3 (Ser423/425) (e.g., 1:1000 dilution).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour. Detect bands using an ECL substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe for total SMAD3 and a loading control (e.g., GAPDH) to normalize p-SMAD3 levels.[21]

Conclusion

The classification of CAFs into myCAF, iCAF, and apCAF subtypes provides a functional framework for understanding the complexity of the tumor microenvironment. Their differentiation is governed by distinct, yet interconnected, signaling pathways dominated by TGF-β/SMAD for myCAFs, IL-1/JAK-STAT for iCAFs, and a unique combination of IL-1/TGF-β/IFN-γ for apCAFs. The plasticity between these states underscores the dynamic nature of the TME. A thorough understanding of these molecular drivers, supported by the robust experimental protocols outlined herein, is essential for designing next-generation therapies that can effectively target or reprogram these critical stromal populations to improve patient outcomes.

References

- 1. Cancer‐associated fibroblasts in pancreatic cancer: new subtypes, new markers, new targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cross-species single-cell analysis of pancreatic ductal adenocarcinoma reveals antigen-presenting cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct populations of inflammatory fibroblasts and myofibroblasts in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The molecular classification of cancer‐associated fibroblasts on a pan‐cancer single‐cell transcriptional atlas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Subpopulations of cancer-associated fibroblasts link the prognosis and metabolic features of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cancer associated fibroblasts in pancreatic cancer are reprogrammed by tumor-induced alterations in genomic DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cancer-associated fibroblasts in the single-cell era - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Emerging roles for the IL-6 family of cytokines in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Single‐cell RNA sequencing to explore cancer‐associated fibroblasts heterogeneity: “Single” vision for “heterogeneous” environment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cancer-Associated Fibroblast Diversity Shapes Tumor Metabolism in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | scRNA-seq characterizing the heterogeneity of fibroblasts in breast cancer reveals a novel subtype SFRP4+ CAF that inhibits migration and predicts prognosis [frontiersin.org]

- 14. Mesothelial cell-derived antigen-presenting cancer-associated fibroblasts induce expansion of regulatory T cells in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antigen-presenting cancer associated fibroblasts enhance antitumor immunity and predict immunotherapy response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Lung tumor MHCII immunity depends on in situ antigen presentation by fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. worthington-biochem.com [worthington-biochem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

The Prognostic Significance of Cancer-Associated Fibroblast (CAF) Subtypes in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer-Associated Fibroblasts (CAFs) are a major component of the tumor microenvironment (TME) and are increasingly recognized for their profound impact on tumor progression, metastasis, and response to therapy.[1][2][3] Far from being a homogenous population, CAFs exhibit remarkable heterogeneity, with distinct subtypes performing diverse and sometimes opposing functions.[3][4][5] Understanding the specific roles of these CAF subtypes is critical for developing novel prognostic biomarkers and targeted therapeutic strategies. This technical guide provides an in-depth overview of the prognostic significance of key CAF subtypes, details the experimental methodologies used for their identification, and illustrates the core signaling pathways governing their differentiation.

Recent advances, particularly in single-cell RNA sequencing (scRNA-seq), have enabled a more granular classification of CAFs, leading to the identification of several recurring subtypes across different cancer types, including myofibroblastic CAFs (myCAFs), inflammatory CAFs (iCAFs), and antigen-presenting CAFs (apCAFs).[5][6][7] The relative abundance of these subtypes within the TME has been shown to correlate with clinical outcomes, making them promising prognostic indicators.[8][9]

Core CAF Subtypes and Their Prognostic Significance

Three of the most well-characterized CAF subtypes are myCAFs, iCAFs, and apCAFs. Their prognostic implications can vary depending on the cancer type.

Myofibroblastic CAFs (myCAFs)

MyCAFs are characterized by the expression of alpha-smooth muscle actin (α-SMA) and are heavily involved in extracellular matrix (ECM) remodeling.[5][7] They are often associated with a dense, fibrotic stroma that can promote tumor invasion and create a physical barrier to immune cell infiltration and drug delivery.[5]

Inflammatory CAFs (iCAFs)

iCAFs are defined by their secretion of various inflammatory cytokines and chemokines, such as IL-6, CXCL1, and CXCL2.[7][10] Their role in cancer progression is complex and can be context-dependent. In some cancers, they contribute to an immunosuppressive TME, while in others, they may enhance anti-tumor immune responses.[8][9]

Antigen-Presenting CAFs (apCAFs)

A more recently identified subtype, apCAFs, express MHC class II molecules and CD74, enabling them to present antigens to immune cells.[6][7] Their precise role in modulating the anti-tumor immune response is an active area of investigation, with some studies suggesting they may contribute to immune suppression.

Other Notable CAF Subtypes

Ongoing research continues to identify additional CAF subtypes with potential prognostic relevance. For instance, a study in breast cancer identified a novel SFRP4+ CAF subtype that may inhibit cancer progression by modulating the WNT signaling pathway.[11][12] Another pan-cancer analysis identified progenitor CAFs (proCAFs) and matrix-producing CAFs (matCAFs), with the latter being associated with poorer prognoses in several cancer types.[13]

Quantitative Prognostic Data

The following tables summarize the prognostic significance of myCAF and iCAF subtypes across different cancer types based on recent studies.

Table 1: Prognostic Significance of Myofibroblastic CAF (myCAF) Abundance

| Cancer Type | Marker(s) | Association with Patient Outcome | Reference |

| Pancreatic Ductal Adenocarcinoma (PDAC) | α-SMA | Worse Overall Survival | [9][14] |

| Breast Cancer | α-SMA, ITGA5 | Associated with more aggressive subtypes (HER2+) | [15] |

| Colorectal Cancer | FAP, α-SMA | Poor Prognosis | [15] |

| Esophageal Squamous Cell Carcinoma (ESCC) | α-SMA, FSP1, PDGFRα | Unfavorable Prognostic Indicators | [16][17] |

Table 2: Prognostic Significance of Inflammatory CAF (iCAF) Abundance

| Cancer Type | Marker(s) | Association with Patient Outcome | Reference |

| Pancreatic Ductal Adenocarcinoma (PDAC) | IL-6, CXCL12, CXCL14 | Better Prognosis | [9] |

| Pan-Cancer Analysis | CXCL12, CXCL14 | Potential Immunosuppressive Role | [8] |

| Lung Cancer | IL-6 | Associated with resistance to therapy | [18] |

Experimental Protocols for CAF Subtype Identification

The characterization of CAF subtypes relies on a combination of advanced molecular and cellular biology techniques.

Single-Cell RNA Sequencing (scRNA-seq)

scRNA-seq has been instrumental in dissecting CAF heterogeneity.[3][4] This technique allows for the transcriptomic profiling of individual cells within the TME, enabling the identification of distinct CAF populations based on their gene expression signatures.

Methodology:

-

Tissue Dissociation: Fresh tumor tissue is enzymatically and mechanically dissociated to generate a single-cell suspension.

-

Cell Sorting (Optional but Recommended): To enrich for CAFs, fluorescence-activated cell sorting (FACS) can be used to isolate cells negative for epithelial (e.g., EpCAM), immune (e.g., CD45), and endothelial (e.g., CD31) markers.[11]

-

Single-Cell Library Preparation: The single-cell suspension is loaded onto a microfluidics platform (e.g., 10x Genomics Chromium) to capture individual cells and prepare barcoded cDNA libraries.

-

Sequencing: The libraries are sequenced using a high-throughput sequencer.

-

Bioinformatic Analysis: The sequencing data is processed to align reads, generate a gene-cell expression matrix, and perform downstream analyses such as clustering to identify cell populations and differential gene expression to define subtype-specific markers.[19]

Immunohistochemistry (IHC) and Immunofluorescence (IF)

IHC and IF are used to validate the presence and spatial distribution of CAF subtypes identified through scRNA-seq within the tumor tissue. These techniques rely on antibodies to detect subtype-specific protein markers.

Methodology:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced or enzymatic antigen retrieval is performed to unmask the target epitopes.

-

Antibody Incubation: The tissue sections are incubated with primary antibodies against CAF subtype markers (e.g., α-SMA for myCAFs, FAP for activated CAFs).

-

Detection: For IHC, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used, followed by a chromogenic substrate to produce a colored precipitate. For IF, a fluorescently labeled secondary antibody is used.

-

Imaging and Analysis: The stained slides are imaged using a microscope, and the expression and localization of the markers are analyzed.

Key Signaling Pathways in CAF Subtype Differentiation

The differentiation of fibroblasts into distinct CAF subtypes is driven by complex signaling pathways initiated by factors secreted by cancer cells and other stromal cells.

TGF-β Signaling

Transforming growth factor-beta (TGF-β) is a master regulator of CAF activation and differentiation, particularly towards the myCAF phenotype.[20][21][22]

Pathway Description:

-

Ligand Binding: TGF-β secreted by tumor cells binds to the TGF-β type II receptor (TGFBR2) on fibroblasts.

-

Receptor Complex Formation: This binding recruits and phosphorylates the TGF-β type I receptor (TGFBR1), forming an active receptor complex.

-

SMAD Phosphorylation: The activated receptor complex phosphorylates downstream signaling molecules, SMAD2 and SMAD3.

-

Nuclear Translocation: Phosphorylated SMAD2/3 forms a complex with SMAD4, which then translocates to the nucleus.

-

Gene Transcription: In the nucleus, the SMAD complex acts as a transcription factor, inducing the expression of genes associated with the myCAF phenotype, such as ACTA2 (encoding α-SMA) and various collagen genes.[20]

References

- 1. einsteinmed.edu [einsteinmed.edu]

- 2. Clinical and therapeutic relevance of cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cancer-associated fibroblasts in the single-cell era - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single‐cell RNA sequencing to explore cancer‐associated fibroblasts heterogeneity: “Single” vision for “heterogeneous” environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How Do Cancer Cells Create Cancer‐Associated Fibroblast Subtypes? Impacts of Extracellular Vesicles on Stromal Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Molecular Signature of Cancer-Associated Fibroblasts Predicts Prognosis and Immunotherapy Response in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]